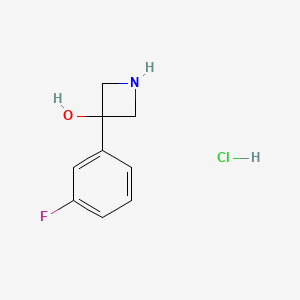

3-(3-Fluorophenyl)azetidin-3-ol;hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

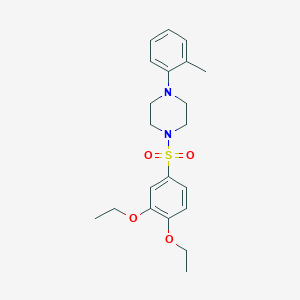

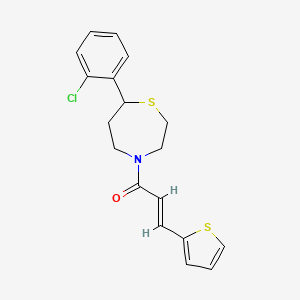

“3-(3-Fluorophenyl)azetidin-3-ol;hydrochloride” is a chemical compound with the CAS Number: 2287333-69-9 . It has a molecular weight of 203.64 . The compound is typically stored at room temperature and appears as a powder .

Molecular Structure Analysis

The InChI code for “3-(3-Fluorophenyl)azetidin-3-ol;hydrochloride” is1S/C9H10FNO.ClH/c10-8-3-1-2-7(4-8)9(12)5-11-6-9;/h1-4,11-12H,5-6H2;1H . This code provides a standard way to encode the compound’s molecular structure. Physical And Chemical Properties Analysis

“3-(3-Fluorophenyl)azetidin-3-ol;hydrochloride” is a powder that is stored at room temperature . Its molecular weight is 203.64 , and its InChI code provides information about its molecular structure .Wissenschaftliche Forschungsanwendungen

Cholesterol Absorption Inhibition

A significant application of compounds related to 3-(3-Fluorophenyl)azetidin-3-ol;hydrochloride is in the inhibition of cholesterol absorption. For instance, Rosenblum et al. (1998) discovered a potent orally active inhibitor of cholesterol absorption, SCH 58235, which is structurally similar to 3-(3-Fluorophenyl)azetidin-3-ol;hydrochloride. This compound demonstrated remarkable efficacy in lowering liver cholesteryl esters in a cholesterol-fed hamster model (Rosenblum et al., 1998).

Crystal Structure and Pharmaceutical Analysis

The crystal structure of ezetimibe anhydrate, a compound closely related to 3-(3-Fluorophenyl)azetidin-3-ol;hydrochloride, was studied by Brüning et al. (2010). Ezetimibe is used to lower cholesterol levels by inhibiting cholesterol resorption in the human intestine. The study provided insights into the molecular arrangement and interactions, which are crucial for its pharmaceutical application (Brüning et al., 2010).

Synthesis Optimization for Industrial Applications

Reddy et al. (2011) emphasized the optimized synthesis of 1-benzylazetidin-3-ol, a starting material for the commercial synthesis of azetidin-3-ol hydrochloride, which is a related compound. This optimized process is economically beneficial and results in the effective production of azetidin-3-ol hydrochloride (Reddy et al., 2011).

Antimicrobial Applications

A study by Mistry et al. (2016) explored the synthesis of Schiff’s base, azetidinones, and thiazolidinones, including derivatives of 3-chloro-4-[3-(2,4-dichloro-5-fluoro phenyl)-1H-pyrazol-4-yl]-1-(substituted) azetidin-2-one, for antimicrobial applications. These compounds demonstrated excellent to good antibacterial activity, highlighting the potential of azetidinones in antimicrobial drug development (Mistry et al., 2016).

Antioxidant Activity

Nagavolu et al. (2017) synthesized Schiff bases and azetidines derived from phenyl urea derivatives and evaluated their in-vitro antioxidant potentials. The study included derivatives similar to 3-(3-Fluorophenyl)azetidin-3-ol;hydrochloride, providing insights into their potential as antioxidants (Nagavolu et al., 2017).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, indicating that it may cause certain health hazards . Specific hazard statements include H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

Wirkmechanismus

Mode of Action

It is known that this compound can be used as a non-cleavable linker in the synthesis of antibody-drug conjugates (adcs) and proteolysis targeting chimeras (protacs) . In these applications, the compound serves as a bridge, connecting the antibody or E3 ubiquitin ligase ligand to the cytotoxic drug or target protein ligand .

Biochemical Pathways

As a linker in ADCs and PROTACs, 3-(3-Fluorophenyl)azetidin-3-ol hydrochloride plays a role in the mechanisms of these therapeutic strategies. In ADCs, the compound enables the delivery of cytotoxic drugs to specific cells identified by the antibody . In PROTACs, it facilitates the degradation of target proteins by connecting them to an E3 ubiquitin ligase .

Result of Action

The molecular and cellular effects of 3-(3-Fluorophenyl)azetidin-3-ol hydrochloride are largely dependent on its role as a linker in ADCs and PROTACs. In ADCs, the compound allows for targeted drug delivery, potentially leading to the death of specific cells . In PROTACs, it enables the selective degradation of target proteins, which can alter cellular functions .

Action Environment

Environmental factors that could influence the action, efficacy, and stability of 3-(3-Fluorophenyl)azetidin-3-ol hydrochloride include the conditions of storage and handling. For instance, it is recommended that the compound be stored at 4°C, away from moisture . These conditions help maintain the stability of the compound, thereby preserving its efficacy.

Eigenschaften

IUPAC Name |

3-(3-fluorophenyl)azetidin-3-ol;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10FNO.ClH/c10-8-3-1-2-7(4-8)9(12)5-11-6-9;/h1-4,11-12H,5-6H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJCZWMBVOZVZRV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)(C2=CC(=CC=C2)F)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClFNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.64 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-4-ethoxybenzamide](/img/structure/B2359793.png)

![4-{6-tert-butyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}-1-(3,4-dihydro-2H-1-benzopyran-3-carbonyl)piperidine](/img/structure/B2359794.png)

![Methyl 3-(4-benzoylbenzamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2359802.png)

![1-methyl-octahydro-1H-cyclopenta[b]pyridin-4-amine, Mixture of diastereomers](/img/structure/B2359805.png)

![2-{[3-cyano-6-methyl-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N-(1-cyanocyclohexyl)-N-methylacetamide](/img/structure/B2359806.png)

![2-((3-(3-chlorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(2-fluorophenyl)acetamide](/img/structure/B2359807.png)

![Tert-butyl 3-[[[(E)-4-(dimethylamino)but-2-enoyl]amino]methyl]-1-methyl-6,7-dihydro-4H-pyrazolo[4,3-c]pyridine-5-carboxylate](/img/structure/B2359808.png)

![7-[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]-5,6-dimethylpyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2359809.png)

![8,9-dimethoxy-2-methyl-3H-[1,2,4]triazolo[1,5-c]quinazoline-5-thione](/img/structure/B2359810.png)